UNC1999

Catalog No.
S546363
CAS No.
1431612-23-5
M.F
C33H43N7O2
M. Wt
569.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
UNC1999

CAS Number

1431612-23-5

Product Name

UNC1999

IUPAC Name

N-[(6-methyl-2-oxo-4-propyl-1H-pyridin-3-yl)methyl]-1-propan-2-yl-6-[6-(4-propan-2-ylpiperazin-1-yl)pyridin-3-yl]indazole-4-carboxamide

Molecular Formula

C33H43N7O2

Molecular Weight

569.7 g/mol

InChI

InChI=1S/C33H43N7O2/c1-7-8-24-15-23(6)37-33(42)28(24)19-35-32(41)27-16-26(17-30-29(27)20-36-40(30)22(4)5)25-9-10-31(34-18-25)39-13-11-38(12-14-39)21(2)3/h9-10,15-18,20-22H,7-8,11-14,19H2,1-6H3,(H,35,41)(H,37,42)

InChI Key

DPJNKUOXBZSZAI-UHFFFAOYSA-N

SMILES

CCCC1=C(C(=O)NC(=C1)C)CNC(=O)C2=C3C=NN(C3=CC(=C2)C4=CN=C(C=C4)N5CCN(CC5)C(C)C)C(C)C

Solubility

Soluble in DMSO, not in water

Synonyms

UNC1999; UNC 1999; UNC-1999;

Canonical SMILES

CCCC1=C(C(=O)NC(=C1)C)CNC(=O)C2=C3C=NN(C3=CC(=C2)C4=CN=C(C=C4)N5CCN(CC5)C(C)C)C(C)C

Description

The exact mass of the compound N-[(6-methyl-2-oxo-4-propyl-1H-pyridin-3-yl)methyl]-1-propan-2-yl-6-[6-(4-propan-2-ylpiperazin-1-yl)pyridin-3-yl]indazole-4-carboxamide is 569.34782 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Application in Cell Signaling Studies

Scientific Field: This application falls under the field of Cell Biology .

Summary of the Application: UNC1999 is used in cell signaling studies, specifically in the analysis of histone modifications. It is known to inhibit EZH2 and EZH1 histone-lysine N-methyltransferase activity .

Methods of Application: UNC1999 is typically used at concentrations ranging from 5 nM to 5 µM for a duration of 2-48 hours . In the studies, it was applied to HeLa cells and the changes in histone modifications were analyzed using Western blot .

Results or Outcomes: Research studies demonstrate that UNC1999 effectively blocks histone H3 lysine 27 (H3K27) methylation. It induces anti-proliferation, cell differentiation, and apoptosis, while exhibiting low cellular toxicity .

Application in Cancer Research

Scientific Field: This application is in the field of Oncology .

Summary of the Application: UNC1999 has been used in cancer research due to its ability to inhibit EZH2, an enzyme that plays a critical role in regulating gene expression and whose aberrant activity is linked to the onset and progression of cancer .

Methods of Application: UNC1999 inhibits EZH2 with an IC50 of 2nM and is over 1000-fold selective for other histone methyltransferases except EZH1 (22-fold selectivity). It inhibits H3K27 methylation in MCF10A cells with an IC50 of 124nM as measured by immunofluorescence .

Results or Outcomes: UNC1999 has shown to be effective in killing DB cells that harbor the EZH2 Y641N mutation. After an 8-day treatment of UNC1999, there was a significant change in H3K27me3, but no change in H3 or EZH2 .

Application in Chromatin Studies

Scientific Field: This application falls under the field of Molecular Biology .

Summary of the Application: UNC1999 has been used in studies involving chromatin, the complex of DNA and proteins that forms chromosomes within the nucleus of eukaryotic cells .

Methods of Application: UNC1999 is used as a small molecule inhibitor that blocks enhancer of zeste homolog 2 (EZH2), an enzyme that maintains closed polycomb chromatin . It is also tested alongside DNA-binding, transiently expressed activation-associated proteins (AAPs) that are known to support an open, transcriptionally active chromatin state .

Results or Outcomes: When cells carrying a polycomb-repressed transgene (luciferase) were treated with UNC1999, there was a loss of histone 3 lysine 27 trimethylation (H3K27me3), a silencing-associated chromatin feature, at the transgene . No crispr enhancement was observed with unc1999 treatment .

Application in Epigenetic Studies

Scientific Field: This application falls under the field of Epigenetics .

Summary of the Application: UNC1999 is used in epigenetic studies due to its ability to inhibit EZH2 and EZH1 histone-lysine N-methyltransferase activity . These enzymes play a crucial role in the methylation of histone H3 at lysine 27 (H3K27), a key epigenetic marker .

Methods of Application: UNC1999 is typically used at concentrations ranging from 5 nM to 5 µM for a duration of 2-48 hours . It is applied to cells and the changes in histone modifications are analyzed using techniques such as Western blot .

Results or Outcomes: Research studies demonstrate that UNC1999 effectively blocks histone H3 lysine 27 (H3K27) methylation . It induces anti-proliferation, cell differentiation, and apoptosis, while exhibiting low cellular toxicity .

Application in CRISPR Studies

Scientific Field: This application falls under the field of Genome Engineering .

Summary of the Application: UNC1999 has been used in studies involving the CRISPR/Cas9 system . It is used to investigate strategies to enhance Cas9 editing efficiency by artificially perturbing closed chromatin .

UNC1999 is a small molecule compound that functions as a potent and selective inhibitor of the histone methyltransferases Enhancer of Zeste Homolog 2 (EZH2) and EZH1. These enzymes are integral components of the Polycomb Repressive Complex 2, responsible for catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a modification associated with transcriptional repression. UNC1999 has been identified as the first orally bioavailable inhibitor of these enzymes, demonstrating significant efficacy in reducing H3K27me3 levels in various cancer cell lines, particularly those with mutations in EZH2, such as diffuse large B-cell lymphoma .

  • Wear appropriate personal protective equipment when handling unknown compounds.
  • Assume the molecule may have biological activity and handle it with care.

The primary mechanism of action for UNC1999 involves competitive inhibition of the cofactor S-Adenosyl-l-methionine (SAM), which is essential for the methylation activity of EZH2 and EZH1. By binding to the active site of these enzymes, UNC1999 prevents the transfer of methyl groups to histone substrates, thereby leading to a decrease in H3K27me3 levels. This inhibition results in the derepression of genes normally silenced by this epigenetic mark, facilitating alterations in gene expression profiles associated with tumorigenesis .

UNC1999 exhibits remarkable biological activity by selectively inhibiting the enzymatic functions of EZH2 and EZH1. It has an inhibitory concentration (IC50) of approximately 2 nM for EZH2, showcasing its potency compared to other histone methyltransferases, where it shows over 1,000-fold selectivity . In cellular assays, UNC1999 has been shown to effectively reduce H3K27 trimethylation and dimethylation, leading to significant growth inhibition in various cancer cell lines, particularly those with specific mutations in EZH2 .

UNC1999 serves as a valuable tool in cancer research due to its ability to modulate epigenetic states through selective inhibition of EZH2 and EZH1. Its applications include:

  • Cancer Therapeutics: As a potential treatment for cancers characterized by overactive EZH2 or EZH1, such as certain lymphomas and leukemias.
  • Research Tool: Used in studies investigating the role of histone methylation in gene regulation and cancer biology.
  • Biomarker Studies: Assists in identifying biomarkers associated with response to EZH2 inhibition and understanding resistance mechanisms .

Studies have demonstrated that UNC1999 interacts selectively with EZH2 and EZH1, leading to significant alterations in gene expression profiles. For instance, treatment with UNC1999 results in decreased levels of H3K27me3 at distal regulatory elements while preserving some levels at proximal promoters. This selective action underscores its utility as a research probe for dissecting the functional roles of these methyltransferases in various biological contexts .

Several compounds share structural or functional similarities with UNC1999. Below is a comparison highlighting its uniqueness:

CompoundMechanismSelectivityIC50 (nM)Notable Features
UNC2400Inactive analogLow selectivity>1000Used as a negative control
EPZ005687Inhibits EZH2Moderate selectivity~10Non-oral bioavailability
GSK126Inhibits EZH2High selectivity~0.5Focused on specific cancer types
A-395Inhibits both EZH2 and EEDModerate selectivity~50Dual target approach

UNC1999 is distinguished by its oral bioavailability and high potency against both wild-type and mutant forms of EZH2, making it an essential compound for both therapeutic and research applications .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

569.34782364 g/mol

Monoisotopic Mass

569.34782364 g/mol

Heavy Atom Count

42

Appearance

White solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

UNC1999

Dates

Modify: 2023-08-15
1: Zhang P, de Gooijer MC, Buil LC, Beijnen JH, Li G, van Tellingen O. ABCB1 and ABCG2 restrict the brain penetration of a panel of novel EZH2-Inhibitors. Int J Cancer. 2015 Oct 15;137(8):2007-18. doi: 10.1002/ijc.29566. Epub 2015 Apr 24. PubMed PMID: 25868794.
2: Katona BW, Liu Y, Ma A, Jin J, Hua X. EZH2 inhibition enhances the efficacy of an EGFR inhibitor in suppressing colon cancer cells. Cancer Biol Ther. 2014;15(12):1677-87. doi: 10.4161/15384047.2014.972776. PubMed PMID: 25535899.
3: Xu B, On DM, Ma A, Parton T, Konze KD, Pattenden SG, Allison DF, Cai L, Rockowitz S, Liu S, Liu Y, Li F, Vedadi M, Frye SV, Garcia BA, Zheng D, Jin J, Wang GG. Selective inhibition of EZH2 and EZH1 enzymatic activity by a small molecule suppresses MLL-rearranged leukemia. Blood. 2015 Jan 8;125(2):346-57. doi: 10.1182/blood-2014-06-581082. Epub 2014 Nov 13. PubMed PMID: 25395428; PubMed Central PMCID: PMC4287641.
4: Konze KD, Ma A, Li F, Barsyte-Lovejoy D, Parton T, Macnevin CJ, Liu F, Gao C, Huang XP, Kuznetsova E, Rougie M, Jiang A, Pattenden SG, Norris JL, James LI, Roth BL, Brown PJ, Frye SV, Arrowsmith CH, Hahn KM, Wang GG, Vedadi M, Jin J. An orally bioavailable chemical probe of the Lysine Methyltransferases EZH2 and EZH1. ACS Chem Biol. 2013;8(6):1324-34. doi: 10.1021/cb400133j. Epub 2013 Apr 24. PubMed PMID: 23614352; PubMed Central PMCID: PMC3773059.

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